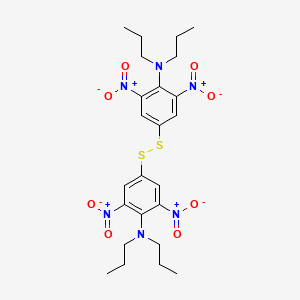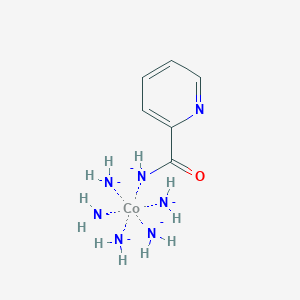
Azanide;cobalt;pyridine-2-carbonylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;cobalt;pyridine-2-carbonylazanide is a complex compound that features a coordination between cobalt and azanide ligands, with pyridine-2-carbonylazanide as a key structural component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azanide;cobalt;pyridine-2-carbonylazanide typically involves the coordination of cobalt with azanide and pyridine-2-carbonylazanide ligands. One common method includes the reaction of cobalt salts with azanide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as acetonitrile or dimethyl sulfoxide can facilitate the dissolution and interaction of reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where cobalt salts are reacted with azanide and pyridine-2-carbonylazanide ligands in reactors designed to maintain specific temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Azanide;cobalt;pyridine-2-carbonylazanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state, often using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the azanide or pyridine-2-carbonylazanide ligands are replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt complexes in lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Azanide;cobalt;pyridine-2-carbonylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of azanide;cobalt;pyridine-2-carbonylazanide involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, facilitating electron transfer processes. The azanide and pyridine-2-carbonylazanide ligands can stabilize the cobalt center and influence its reactivity. These interactions can affect various biochemical pathways, making the compound useful in both catalytic and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) chloride: A simpler cobalt compound used in various chemical reactions.
Pyridine-2-carboxamide: A related pyridine derivative with different coordination properties.
Azanide complexes: Other azanide-containing compounds with varying metal centers.
Uniqueness: Azanide;cobalt;pyridine-2-carbonylazanide is unique due to its specific combination of ligands and cobalt center, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51176-01-3 |
|---|---|
Molekularformel |
C6H15CoN7O-6 |
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
azanide;cobalt;pyridine-2-carbonylazanide |
InChI |
InChI=1S/C6H6N2O.Co.5H2N/c7-6(9)5-3-1-2-4-8-5;;;;;;/h1-4H,(H2,7,9);;5*1H2/q;;5*-1/p-1 |
InChI-Schlüssel |
PRTVUHWZIGVWNG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)[NH-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



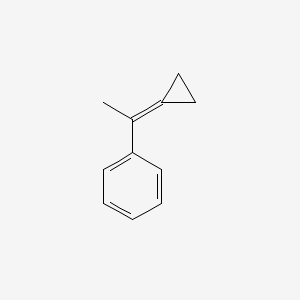
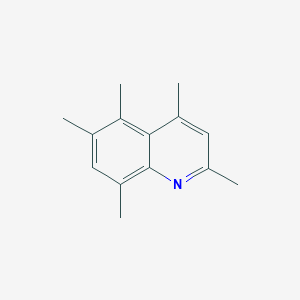

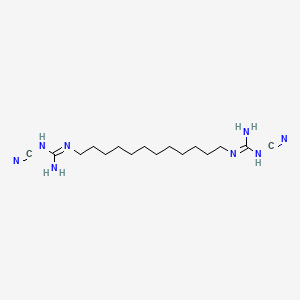
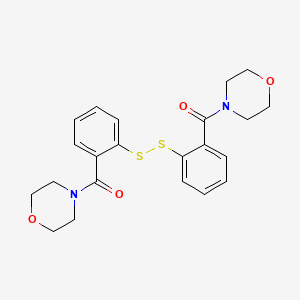
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
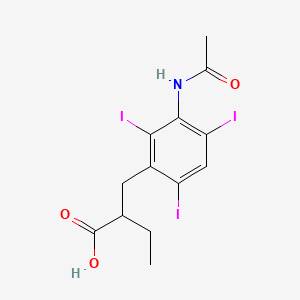
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)

